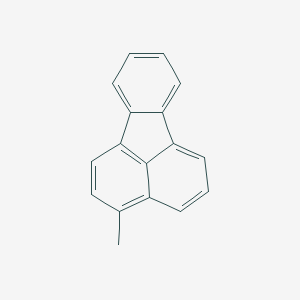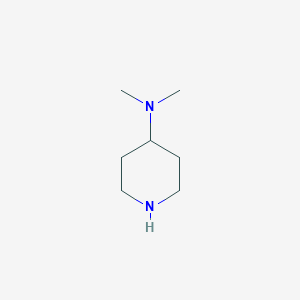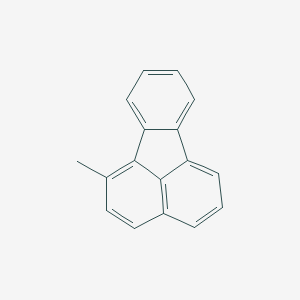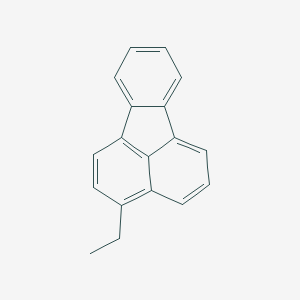
N-Oleoylethanolamin
Übersicht
Beschreibung
Oleic monoethanolamide, also known as N-(2-hydroxyethyl)oleamide, is a naturally occurring amide of ethanolamine and oleic acid. It is an endogenous lipid that plays a significant role in modulating feeding, body weight, and lipid metabolism. This compound is known for its pharmacological properties, including its potential use in treating obesity, atherosclerosis, and other diseases .
Wissenschaftliche Forschungsanwendungen
Oleaethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid und Emulgator in verschiedenen chemischen Formulierungen verwendet.
5. Wirkmechanismus
Oleaethanolamid übt seine Wirkungen aus, indem es an den Peroxisomen-Proliferator-aktivierten Rezeptor-alpha (PPAR-alpha) bindet. Dieser Rezeptor ist ein ligandaktivierter Transkriptionsfaktor, der den Lipidstoffwechsel und die Energiehomöostase reguliert. Zusätzlich hemmt Oleaethanolamid Ceramidase und beeinflusst so den Sphingolipid-Signalweg .
Ähnliche Verbindungen:
Palmitoylethanolamid: Ein weiteres N-Acylethanolamin mit entzündungshemmenden und neuroprotektiven Eigenschaften.
Stearoylethanolamid: Bekannt für seine Rolle bei der Regulierung des Lipidstoffwechsels und der Energiebilanz.
Linoleoylethanolamid: Beteiligt an der Modulation des Fressverhaltens und des Energieverbrauchs.
Einzigartigkeit: Oleaethanolamid ist einzigartig aufgrund seiner spezifischen Bindungsaffinität zu PPAR-alpha und seiner Fähigkeit, den Lipidstoffwechsel zu modulieren, ohne an Cannabinoid-Rezeptoren zu binden. Dieser besondere Wirkmechanismus unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
n-Oleoylethanolamine (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid . It primarily targets the GPR55 , GPR119 , and Peroxisome proliferator-activated receptor-α (PPAR-α) . These receptors play crucial roles in various biological functions, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
OEA acts as an agonist at the PPAR-α receptor and GPR119 . It also acts as an inhibitor of ceramidase , thereby affecting the sphingolipid signaling pathway . This interaction with its targets leads to changes in gene expression and cellular signaling .
Biochemical Pathways
OEA’s action on PPAR-α and GPR119 influences several biochemical pathways. It modulates gene expression in the small intestine and affects lipid metabolism and glucose homeostasis . By inhibiting ceramidase, OEA impacts the sphingolipid signaling pathway, which plays a role in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that oea is produced in various tissues, including small intestine cells, adipose tissues, neurons, and astrocytes .
Result of Action
The molecular and cellular effects of OEA’s action are diverse due to its interaction with multiple targets. It helps control various biological functions, such as food intake . It also has potential effects on glucagon-like peptide (GLP)-1RA-mediated anorectic signaling and weight loss .
Biochemische Analyse
Biochemical Properties
n-Oleoylethanolamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate peroxisome proliferator-activated receptor alpha (PPARα), a key protein involved in lipid metabolism .
Cellular Effects
n-Oleoylethanolamine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in endometrial cancer, where it binds to and activates receptors that are dysregulated .
Molecular Mechanism
At the molecular level, n-Oleoylethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its interaction with PPARα, for instance, is a key part of its mechanism of action .
Metabolic Pathways
n-Oleoylethanolamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is involved in lipid metabolism through its interaction with PPARα .
Vorbereitungsmethoden
Synthetische Verfahren und Reaktionsbedingungen: Oleaethanolamid kann durch eine Amidierungsreaktion zwischen Pflanzenöl mit hohem Ölsäuregehalt und Ethanolamin unter der Katalyse eines alkalischen Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten, um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Oleaethanolamid einen zweistufigen Prozess. Zuerst wird die Amidierungsreaktion durchgeführt, gefolgt von einer Reinigung durch zweistufige Kristallisation. Dieses Verfahren gewährleistet eine hohe Reinheit und Ausbeute der Verbindung, was sie für die Massenproduktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oleaethanolamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Eigenschaften der Verbindung zu verändern und ihre Anwendungen zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Oleaethanolamid zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel, um neue funktionelle Gruppen einzuführen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von hydroxylisierten Derivaten führen, während die Reduktion Amin-Derivate liefern kann.
Vergleich Mit ähnlichen Verbindungen
Palmitoylethanolamide: Another N-acylethanolamine with anti-inflammatory and neuroprotective properties.
Stearoylethanolamide: Known for its role in regulating lipid metabolism and energy balance.
Linoleoylethanolamide: Involved in modulating feeding behavior and energy expenditure.
Uniqueness: Oleic monoethanolamide is unique due to its specific binding affinity to PPAR-alpha and its ability to modulate lipid metabolism without binding to cannabinoid receptors. This distinct mechanism of action sets it apart from other similar compounds .
Eigenschaften
Key on ui mechanism of action |
Oleoylethanolamide (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid. Although it is an endocannabinoids-like compound, it does not bind to cannabinoid receptors. Instead, this lipid sensor is an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) agonist while also being an inhibitor of ceramidase and thereby the sphingolipid signaling pathway. |
|---|---|
CAS-Nummer |
111-58-0 |
Molekularformel |
C20H39NO2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23) |
InChI-Schlüssel |
BOWVQLFMWHZBEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO |
Aussehen |
Unit:100 mgPurity:98+%Physical solid |
Key on ui other cas no. |
111-58-0 68511-29-5 |
Physikalische Beschreibung |
Other Solid |
Piktogramme |
Corrosive; Irritant |
Synonyme |
(Z)-N-(2-Hhydroxyethyl)-9-octadecenamide; N-(2-Hydroxyethyl)-oleamide; AM 3101; N-(2-Hydroxyethyl)-9-Z-octadecenamide; N-(2-Hydroxyethyl)oleamide; N-Oleoyl-2-aminoethanol; N-Oleoylethanolamide; N-Oleoylethanolamine; Oleamide MEA; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OEA exert its effects on appetite regulation?
A1: OEA acts as an appetite suppressant by interacting with specific molecular targets in the gut. These targets include peroxisome proliferator-activated receptor alpha (PPARα) and the G protein-coupled receptor GPR119. [] OEA's interaction with these receptors influences the release of gut hormones and signaling pathways involved in appetite control. []
Q2: What is the role of OEA in inflammation?
A2: OEA exhibits anti-inflammatory properties in various cell types and disease models. It can reduce the production of inflammatory cytokines like interleukin-6 and interleukin-8. [] Additionally, OEA can downregulate the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte recruitment and inflammation. []
Q3: How does OEA impact mitochondrial function?
A3: Studies suggest that OEA can influence mitochondrial function in skeletal muscle. It may enhance mitochondrial uncoupling, a process that dissipates energy as heat and improves metabolic health. [] OEA's impact on mitochondrial dynamics and oxidative stress also contributes to its potential benefits in metabolic disorders. []
Q4: What is the molecular formula and weight of OEA?
A4: The molecular formula of OEA is C20H39NO3, and its molecular weight is 341.5 g/mol.
Q5: What is the solubility of OEA?
A5: OEA is highly hydrophobic, meaning it has poor solubility in water. This property can pose challenges for its formulation and delivery. []
Q6: What strategies are being explored to overcome the solubility limitations of OEA?
A6: Researchers are investigating various approaches to enhance OEA's solubility and bioavailability. One promising strategy involves encapsulating OEA in nanoemulsions. These nano-sized droplets improve OEA's dispersion in aqueous environments, facilitating its delivery and absorption. []
Q7: Does OEA exhibit any catalytic activity?
A7: OEA itself is not known to possess catalytic properties. Its biological effects primarily stem from its interactions with specific receptors and enzymes.
Q8: Have computational methods been used to study OEA?
A8: While specific examples are limited in the provided literature, computational chemistry techniques like molecular docking and molecular dynamics simulations can be employed to study OEA's interactions with its targets and explore potential modifications for enhanced activity or selectivity.
Q9: How do structural variations in the N-acylethanolamine family influence biological activity?
A9: The length and saturation of the fatty acid chain in N-acylethanolamines impact their interactions with receptors and enzymes. For instance, OEA, with its monounsaturated oleoyl chain, exhibits distinct pharmacological properties compared to its saturated counterpart, N-stearoylethanolamine. [] These structural differences can influence their potency, selectivity, and downstream effects.
Q10: How can OEA be formulated for improved stability and delivery?
A10: As a hydrophobic molecule, OEA presents formulation challenges. Nanoemulsions have shown promise in encapsulating OEA, enhancing its stability, and improving its delivery to target tissues. [, ] Liposomal formulations integrating OEA with phosphatidylcholine have also demonstrated improved drug loading and therapeutic efficacy in stroke models. [, ]
Q11: Are there specific SHE regulations for handling and using OEA?
A11: While the provided literature doesn't explicitly detail SHE regulations, researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when working with OEA and similar compounds.
Q12: How is OEA metabolized in the body?
A12: OEA is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH). [, ] This enzyme breaks down OEA into oleic acid and ethanolamine. Understanding OEA's metabolic pathway is crucial for optimizing its therapeutic potential.
Q13: What in vitro models have been used to study OEA's effects?
A13: Researchers have employed various in vitro models, including cultured human umbilical vein endothelial cells (HUVECs), to investigate OEA's anti-inflammatory and anti-atherosclerotic properties. [, ] These cell-based assays allow for controlled investigations into OEA's mechanisms of action and potential therapeutic applications.
Q14: What have animal studies revealed about OEA's effects?
A14: Studies in rodents have provided valuable insights into OEA's role in appetite regulation, metabolic health, and stroke recovery. For example, mice lacking NAPE-PLD, an enzyme involved in OEA synthesis, display increased food intake and altered hypothalamic responses to high-fat diets, highlighting OEA's importance in gut-brain signaling and appetite control. [] In rat models of stroke, OEA administration has demonstrated neuroprotective effects, reducing infarct volume and improving behavioral outcomes. [, ]
Q15: Has OEA been evaluated in clinical trials?
A15: While the provided literature does not cite specific clinical trials on OEA, it highlights the need for further research to translate preclinical findings into potential therapeutic applications for conditions such as obesity, metabolic syndrome, and stroke. [, ]
Q16: What are the challenges and opportunities in delivering OEA effectively?
A16: OEA's hydrophobic nature presents challenges for its delivery and absorption. Nanoparticle-based drug delivery systems, like liposomes and nanoemulsions, offer promising solutions to overcome these challenges and enhance OEA's bioavailability to target tissues. [, , ]
Q17: Are there any biomarkers associated with OEA's effects?
A17: While specific biomarkers for OEA's effects are not extensively discussed in the provided literature, researchers are exploring the relationship between OEA levels and metabolic health. For instance, higher circulating levels of OEA have been linked to improved metabolic flexibility in middle-aged subjects. []
Q18: How are OEA levels measured in biological samples?
A18: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique commonly employed for quantifying OEA and other N-acylethanolamines in various biological matrices, including plasma, tissues, and cell lysates. [, , ]
Q19: What is the environmental fate of OEA?
A19: The provided research papers do not specifically address the environmental impact and degradation of OEA. Further investigations are needed to evaluate its potential ecotoxicological effects and develop strategies for responsible waste management.
Q20: What factors influence the dissolution and solubility of OEA?
A20: OEA's hydrophobic nature limits its solubility in aqueous environments. The use of solubilizing agents, such as those found in nanoemulsion formulations, can significantly enhance OEA's dissolution rate and improve its bioavailability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)









